molecular formula C17H16N2O2 B286715 2-(7-methyl-1,2-benzisoxazol-3-yl)-N-(3-methylphenyl)acetamide

2-(7-methyl-1,2-benzisoxazol-3-yl)-N-(3-methylphenyl)acetamide

Numéro de catalogue B286715
Poids moléculaire: 280.32 g/mol
Clé InChI: ABYUZRUXQHXCED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(7-methyl-1,2-benzisoxazol-3-yl)-N-(3-methylphenyl)acetamide is a chemical compound that has been widely studied for its various applications in scientific research. This compound is also known as CX614 and is a derivative of the drug aniracetam. CX614 is a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system.

Mécanisme D'action

CX614 acts as a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. By binding to a specific site on the receptor, CX614 enhances the activity of the receptor, leading to an increase in synaptic transmission and the strengthening of synaptic connections. This process is known as long-term potentiation (LTP), which is a key process in learning and memory.
Biochemical and Physiological Effects:
CX614 has been shown to enhance LTP in the hippocampus, a brain region involved in learning and memory. This enhancement of LTP leads to an increase in synaptic transmission and the strengthening of synaptic connections, which is thought to underlie the cognitive-enhancing effects of CX614. Additionally, CX614 has been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological processes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CX614 is its ability to enhance LTP, which is a key process in learning and memory. This makes CX614 a valuable tool for studying the mechanisms of synaptic plasticity and memory formation. However, one limitation of CX614 is its potential toxicity at high doses. Additionally, CX614 is not selective for AMPA receptors and can also modulate other receptors, which can complicate its use in lab experiments.

Orientations Futures

There are several future directions for the study of CX614. One area of research is the development of more selective AMPA receptor modulators that can target specific subtypes of the receptor. Additionally, CX614 has been shown to have potential as a treatment for depression and anxiety disorders, so further research in this area is warranted. Finally, CX614 has been shown to enhance cognitive function in animal models of Alzheimer's disease and traumatic brain injury, so further research is needed to determine its potential as a therapeutic agent for these conditions.

Méthodes De Synthèse

The synthesis of CX614 involves several steps. The starting material is 3-methylphenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 7-methyl-1,2-benzisoxazole-3-amine to form the benzisoxazole amide. Finally, the amide is reacted with 2-aminoacetophenone to form CX614.

Applications De Recherche Scientifique

CX614 has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance long-term potentiation (LTP), which is a key process in learning and memory. CX614 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, CX614 has been studied for its potential as a treatment for depression and anxiety disorders.

Propriétés

Formule moléculaire

C17H16N2O2

Poids moléculaire

280.32 g/mol

Nom IUPAC

2-(7-methyl-1,2-benzoxazol-3-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H16N2O2/c1-11-5-3-7-13(9-11)18-16(20)10-15-14-8-4-6-12(2)17(14)21-19-15/h3-9H,10H2,1-2H3,(H,18,20)

Clé InChI

ABYUZRUXQHXCED-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CC2=NOC3=C2C=CC=C3C

SMILES canonique

CC1=CC(=CC=C1)NC(=O)CC2=NOC3=C(C=CC=C23)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.